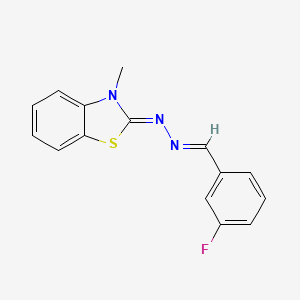

![molecular formula C13H12N4O2S B5579706 [(5-甲基-5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基)硫代]乙酸甲酯](/img/structure/B5579706.png)

[(5-甲基-5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基)硫代]乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

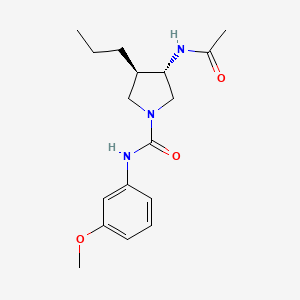

The compound "methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate" belongs to a class of compounds with a core structure of [1,2,4]triazino[5,6-b]indole, which has been studied for various applications, including anticonvulsant and antimicrobial activities. These compounds have garnered interest due to their unique structural features and potential pharmacological properties.

Synthesis Analysis

The synthesis of derivatives closely related to "methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate" involves strategic functionalization of the [1,2,4]triazino[5,6-b]indole core. Kumar et al. (2014) described the design and synthesis of a series of 6,8-halo-substituted-2H-[1,2,4]triazino[5,6-b]indole derivatives, which involved reactions under controlled conditions to introduce specific substituents at desired positions on the heterocyclic framework (Kumar et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this family, including "methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate," features a triazine-indole fused system, which is essential for their biological activity. Elokhina et al. (1996) conducted an X-ray study on a structurally similar compound to determine the configuration and conformation of the fused rings, establishing the importance of the spatial arrangement for activity (Elokhina et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of "methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate" and its derivatives can be attributed to the presence of reactive sites on the [1,2,4]triazino and indole moieties. These sites facilitate various chemical transformations, including nucleophilic substitutions and condensation reactions, enabling the synthesis of a wide range of derivatives with potential biological activities.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. The presence of substituents on the core structure influences these properties, affecting the compound's behavior in different solvents and its crystal packing, as explored in the studies by Rashed et al. (1998) and others (Rashed et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the compound's molecular framework. The [1,2,4]triazino[5,6-b]indole core interacts with various enzymes and receptors, contributing to the compound's biological activities. The synthesis and evaluation of these compounds, as discussed by Kamera et al. (2023), provide insights into their mechanism of action and potential as therapeutic agents (Kamera et al., 2023).

科学研究应用

合成与化学治疗应用

该化合物属于 1,2,4‐三嗪并[5,6‐b]吲哚的较宽类别,其通过异靛红 3‐硫代氨基脲的环化,然后进行缩合和取代反应来合成。这些化合物,包括 1,2,4‐三嗪并[5,6‐b]吲哚的衍生物,因其作为化学治疗剂的潜力而被探索 (V. Ram, 1980).

抗菌活性

1,2,4-三嗪并[5,6-b]吲哚的衍生物已被合成并评估其抗菌和抗真菌特性。例如,三唑和三唑并噻二嗪衍生物(它们在化学上可能是相关的)已被研究其作为抗菌剂的潜力 (Zafer Asim Kaplancikli 等,2008).

杂环化合物的合成

杂环化合物的合成,如 1,2,4-三唑和四唑衍生物,涉及类似于 [(5-甲基-5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基)硫代]乙酸甲酯的化合物与各种试剂的反应。这些合成途径有助于开发在药物化学中具有潜在应用的新型化合物 (M. Younes 等,1987).

抗惊厥活性

1,2,4-三嗪并[5,6-b]吲哚的衍生物也因其抗惊厥活性而被研究。6,8-卤代取代的 2H-[1,2,4]三嗪并[5,6-b]吲哚-3(5H)-酮/硫酮化合物的合成及其抗惊厥功效评估突出了这些化合物在治疗癫痫发作障碍中的治疗潜力 (Rajeev Kumar 等,2014).

作用机制

未来方向

The future directions for research on “methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate” and similar compounds could involve the design of new pharmacophoric motifs that recognize DNA, which is necessary for the generation of a series of new chemotherapeutic agents . The synthesis of heterocyclic scaffolds possessing various coordination sites is considered the potential framework for the design of effective metal complexes .

属性

IUPAC Name |

methyl 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-17-9-6-4-3-5-8(9)11-12(17)14-13(16-15-11)20-7-10(18)19-2/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCVGIDHUIYEEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)

![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)